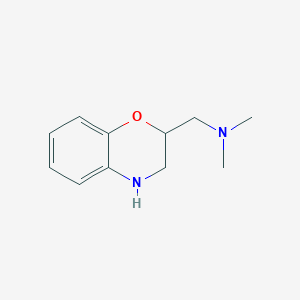

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine can be achieved through a multi-step process. One common method involves the reaction of an amine with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative at elevated temperatures to form the oxazine ring . Another method involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : (4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine

Anticancer Applications

Recent studies indicate that derivatives of benzoxazine compounds, including (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine, exhibit significant anti-proliferative activities against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the effects of synthesized 1,4-benzoxazine derivatives on pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells. The results indicated that specific derivatives inhibited cell proliferation effectively, with some showing IC50 values in the low micromolar range, suggesting potent anticancer properties .

Neuroprotective Effects

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease.

Research Insights

Compounds with a similar structure have been shown to inhibit acetylcholinesterase activity effectively. This inhibition leads to increased acetylcholine levels in the brain, which can help mitigate cognitive decline associated with neurodegenerative diseases .

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from simple precursors like phenols and amines. The structure–activity relationship studies highlight how modifications to the benzoxazine core can enhance biological activity.

Synthetic Pathway Overview

The synthetic pathway generally includes:

- Formation of the benzoxazine ring via cyclization.

- Introduction of the dimethylamine group through alkylation reactions.

Mecanismo De Acción

The mechanism of action of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine involves its interaction with cellular targets. Studies have shown that it can cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. It also activates caspase-8, which is involved in the extrinsic apoptotic pathway . These pathways contribute to its anti-proliferative effects on cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

3,4-dihydro-2H-1,3-benzoxazines: Similar in structure but differ in the position of the nitrogen atom.

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Differ in the substitution pattern on the benzoxazine ring.

3,4-dihydro-2H-1,2,4-benzothiadiazine: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties.

Actividad Biológica

(3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C11H15N1O2

- Molecular Weight : 195.25 g/mol

- CAS Number : 26021-57-8

Synthesis

The synthesis of this compound involves various methods including catalytic hydrogenation and the Mannich reaction. Recent studies have highlighted efficient synthetic pathways that enable modifications for enhanced biological activity .

Anticancer Activity

Recent research indicates that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation across various lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The most potent derivatives demonstrated IC50 values ranging from 7.84 to 16.2 µM .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MDA-MB-231 | 7.84 | Apoptosis induction |

| B | PC-3 | 16.2 | Angiogenesis inhibition |

| C | MIA PaCa-2 | 12.5 | Cell cycle arrest |

Vascular Smooth Muscle Relaxation

Another notable biological activity is the myorelaxant effect on vascular smooth muscle cells. Compounds such as 8e have been characterized as calcium entry blockers, showing pronounced myorelaxant activity compared to their chroman counterparts .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the benzoxazine ring enhances anticancer activity. For example, compounds with hydroxyl substitutions exhibited superior efficacy due to potential hydrogen bonding interactions with target proteins .

Case Studies

A case study involving a series of synthesized benzoxazine derivatives revealed that modifications at the para-position significantly influenced their anticancer activity. The introduction of amino groups led to enhanced inhibition against several cancer cell lines, suggesting that specific substitutions can optimize therapeutic effects .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSPDHMTKDSZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.